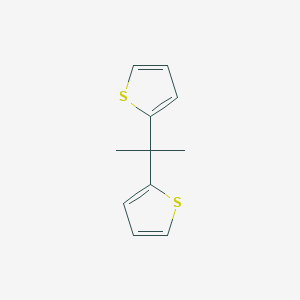

2,2'-(Propane-2,2-diyl)dithiophene

Description

2,2'-(Propane-2,2-diyl)dithiophene is a sulfur-containing aromatic compound comprising two thiophene rings connected via a propane-2,2-diyl (–C(CH₃)₂–) bridge. This structure introduces steric and electronic effects distinct from directly linked dithiophenes (e.g., 2,2'-bithiophene) .

Properties

CAS No. |

2455-64-3 |

|---|---|

Molecular Formula |

C11H12S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

2-(2-thiophen-2-ylpropan-2-yl)thiophene |

InChI |

InChI=1S/C11H12S2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 |

InChI Key |

GLBZUEUNJBRBHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CS1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)dithiophene typically involves the Corey–Fuchs reaction followed by coupling reactions. The Corey–Fuchs reaction is used to convert aldehydes to terminal alkynes, which are then coupled with thiophene derivatives to form the desired dithiophene compound .

Industrial Production Methods

While specific industrial production methods for 2,2’-(Propane-2,2-diyl)dithiophene are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)dithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .

Scientific Research Applications

2,2’-(Propane-2,2-diyl)dithiophene has several scientific research applications:

Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Photovoltaics: It serves as a building block for the synthesis of organic photovoltaic materials, contributing to the development of efficient solar cells.

Sensing: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.

Fluorescent Probes: It is used in the design of fluorescent probes for biological imaging and detection of explosives

Mechanism of Action

The mechanism by which 2,2’-(Propane-2,2-diyl)dithiophene exerts its effects is primarily related to its electronic properties. The compound can participate in π-conjugation, which enhances its ability to conduct electricity and interact with light. This π-conjugation allows the compound to act as an efficient charge carrier in electronic devices and as a light-absorbing material in photovoltaic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Key Findings from Research:

Steric Effects : The propane-2,2-diyl bridge in BPA analogs introduces steric hindrance, reducing molecular planarity and conjugation . For this compound, this could limit π-orbital overlap between thiophene rings, increasing bandgap compared to 2,2'-bithiophene .

Thermal Stability : Polymers with dithiophene units (e.g., PTK in ) exhibit thermal stability up to 300°C. The propane spacer may enhance rigidity but reduce solubility in common solvents .

Toxicity Considerations : Unlike BPA and its endocrine-disrupting analogs , thiophene derivatives are less studied for biological activity. Their primary risks may relate to environmental persistence rather than hormonal effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.